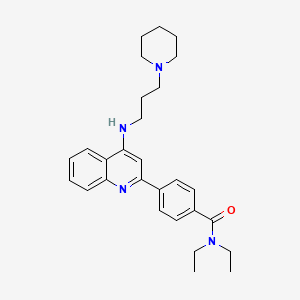

N,N-二乙基-4-(4-((3-(哌啶-1-基)丙基)氨基)喹啉-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.

科学研究应用

Prostate Cancer Treatment

Scientific Field

Application Summary

LMPTP is overexpressed in prostate tumors and plays a critical role in promoting prostate cancer (PCa) growth and bone metastasis . Inhibition of LMPTP has been proposed as a therapeutic strategy for treating PCa .

Methods of Application

The study used CRISPR-Cas9–generated LMPTP knockout C4-2B and MyC-CaP cells to investigate the role of LMPTP in PCa .

Results

PCa cells lacking LMPTP showed reduced glutathione, enhanced activation of eukaryotic initiation factor 2–mediated stress response, and enhanced reactive oxygen species after exposure to taxane drugs . LMPTP inhibition slowed primary and bone metastatic prostate tumor growth in mice .

Treatment of Insulin Resistance

Scientific Field

Application Summary

LMPTP has been recognized as an anti-insulin resistance target in obesity . The study aimed to discover a novel LMPTP inhibitor and evaluate its biological activity against insulin resistance .

Methods of Application

A virtual screening pipeline based on the X-ray co-crystal complex of LMPTP was constructed. Enzyme inhibition assay and cellular bioassay were used to evaluate the activity of screened compounds .

Results

The compound F9 (AN-465/41163730) was identified as a potential LMPTP inhibitor with a Ki value of 21.5 ± 7.3 μM . Cellular bioassay showed F9 could effectively increase the glucose consumption of HepG2 cells as a result of releasing insulin resistance by regulating PI3K-Akt pathway .

Obesity Treatment

Application Summary

LMPTP plays a pivotal role in the development of insulin resistance in obesity . Genetic deletion and pharmacological inhibition of LMPTP in obese mice improved glucose tolerance without affecting body weight .

Methods of Application

The study involved genetic deletion and pharmacological inhibition of LMPTP in obese mice .

Results

The results showed that inhibition of LMPTP improved glucose tolerance in obese mice without affecting body weight .

Reversal of Lipotoxicity

Scientific Field

Application Summary

LMPTP inhibition has been found to reverse palmitate-induced insulin resistance and lipotoxicity .

Methods of Application

The study involved the use of LMPTP inhibitors on cells exposed to palmitate .

Results

LMPTP inhibition increased alternative splicing of X-box binding protein 1 (XBP1), suggesting high endonuclease activity of inositol-requiring enzyme 1 alpha (IRE1α). This provided evidence that LMPTP inhibition reverses palmitate-induced insulin resistance and lipotoxicity .

属性

IUPAC Name |

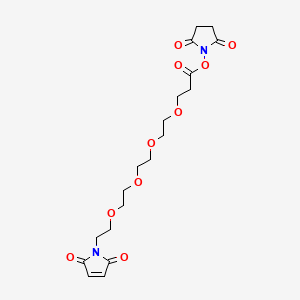

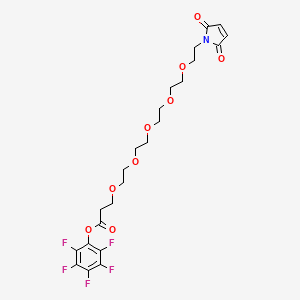

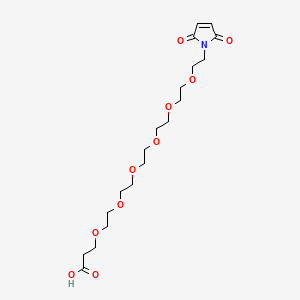

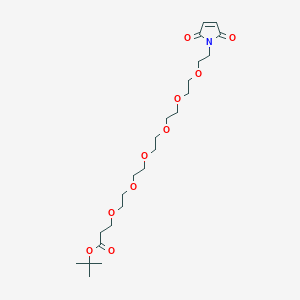

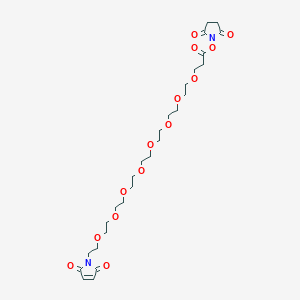

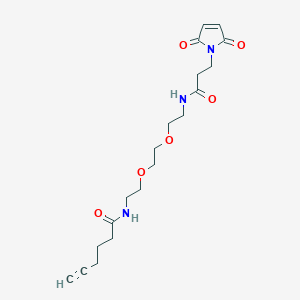

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMYRQHGUUMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LMPTP inhibitor 1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。